molecular formula C22H26N4O5S B12781547 Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt CAS No. 79792-98-6

Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt

Cat. No.: B12781547
CAS No.: 79792-98-6
M. Wt: 458.5 g/mol
InChI Key: JSUAMGRRXNUVLQ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt is a complex organic compound known for its vibrant color and diverse applications. It is often used in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt typically involves the diazotization of p-anilinophenylamine followed by coupling with benzenesulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. Diethanolamine is then introduced to form the final salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt undergoes various chemical reactions including:

    Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.

    Industry: Utilized in the production of dyes, pigments, and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, sodium salt
  • Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, potassium salt
  • Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, ammonium salt

Uniqueness

Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt is unique due to its specific interaction with diethanolamine, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.

Properties

CAS No.

79792-98-6

Molecular Formula

C22H26N4O5S

Molecular Weight

458.5 g/mol

IUPAC Name

3-[(4-anilinophenyl)diazenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C18H15N3O3S.C4H11NO2/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;6-3-1-5-2-4-7/h1-13,19H,(H,22,23,24);5-7H,1-4H2

InChI Key

JSUAMGRRXNUVLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O.C(CO)NCCO

Origin of Product

United States

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